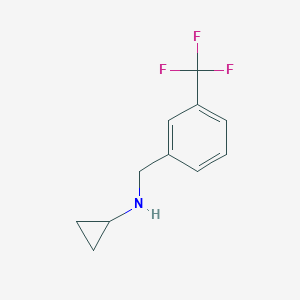

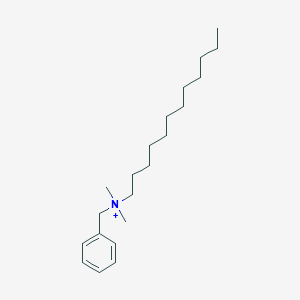

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine, also known as CTB, is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. CTB belongs to the class of cyclopropylamines, which have been studied for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis of Spirocyclic and Heterocyclic Compounds

Cyclopropyl-containing amines are utilized in the synthesis of spirocyclic and heterocyclic compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, through one-pot three-component reactions. These reactions involve intramolecular [3 + 2]-cycloaddition of an azomethine ylide generated in situ onto a cyclopropene, showcasing the utility of cyclopropyl groups in constructing complex molecular architectures with potential anticancer activity (Filatov et al., 2017).

N-cyclopropylation of Heterocycles

The N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents represents another significant application, highlighting the ability to introduce cyclopropyl groups onto nitrogen atoms of heterocycles. This method is particularly relevant in medicinal chemistry, given the structural importance of cyclopropanes and their derivatives in drug molecules (Gagnon et al., 2007).

Activation and Transformation of Cyclopropenes

Cyclopropenes undergo activation and transformation in the presence of transition metal catalysts, yielding a variety of functionalized products. The ring-opening reactions of cyclopropenes are key steps in synthesizing diverse heterocycles and carbocycles, demonstrating the cyclopropyl group's versatility in organic synthesis (Archambeau et al., 2015).

Enantioselective Synthesis

Cyclopropyl-containing compounds are also central to enantioselective synthesis strategies. For instance, the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins using Ru(ii)-Pheox catalysts showcases the ability to generate cyclopropane products with high diastereoselectivity and enantioselectivity, underscoring the importance of cyclopropyl groups in asymmetric synthesis (Kotozaki et al., 2018).

Cyclopropanation Reactions

Cyclopropanation of enals using benzyl chlorides is another application where cyclopropyl groups play a crucial role. This reaction allows for the formation of formyl cyclopropane derivatives, showcasing the cyclopropyl group's utility in constructing cyclopropane rings under mild conditions (Meazza et al., 2016).

Propriétés

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMAZSZEDRDSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588238 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine | |

CAS RN |

16065-24-0 |

Source

|

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)